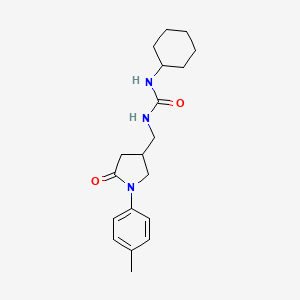

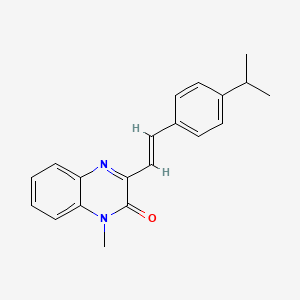

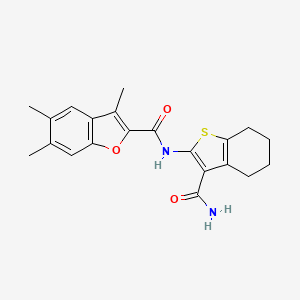

![molecular formula C19H20ClN3O2S2 B3016937 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide CAS No. 1252857-45-6](/img/structure/B3016937.png)

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide is a thienopyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly discussed in the provided papers, we can infer from the related structures that it likely possesses a similar folded conformation around the methylene carbon atom, as seen in the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives is not explicitly detailed in the provided papers. However, the synthesis of related pyrimidine compounds involves the use of phosgene to produce chlorinated pyrimidinones . This suggests that the synthesis of the compound may also involve steps such as cyclization and chlorination, although the exact method would need to be determined experimentally.

Molecular Structure Analysis

Based on the related compounds, the molecular structure of this compound is likely to exhibit a folded conformation due to the presence of a thioacetamide bridge. The pyrimidine ring is expected to be inclined at a significant angle to the benzene ring, as observed in similar compounds, which show inclinations of 56.18° and 67.84° . An intramolecular hydrogen bond may stabilize this conformation.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred to some extent from the behavior of similar structures. For instance, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of chlorinated pyrimidinones . This indicates that the compound may also react with electrophiles like phosgene, although the presence of the thieno group and the butyl side chain could influence its reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, we can hypothesize based on related compounds that it may exhibit moderate solubility in polar solvents and possess a crystalline structure conducive to X-ray crystallography analysis . The presence of both hydrogen bond donors and acceptors suggests the potential for intermolecular hydrogen bonding, which could affect its melting point and solubility.

科学的研究の応用

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide belongs to a class of compounds known for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. This dual inhibitory action is significant because both TS and DHFR are key enzymes in the folate pathway, which is crucial for DNA synthesis and repair. Inhibition of these enzymes can halt the proliferation of rapidly dividing cells, such as cancer cells, making these compounds potential candidates for anticancer therapy. The most potent dual inhibitor of human TS and human DHFR known to date exhibited an IC50 value of 40 nM for TS and 20 nM for DHFR, highlighting the effectiveness of this compound class in inhibiting these critical enzymes (Gangjee et al., 2008).

Crystal Structure Analysis

The crystal structure analysis of compounds similar to this compound provides insights into their molecular conformation, which is crucial for understanding their interaction with biological targets. These analyses reveal that molecules typically have a folded conformation, with the pyrimidine ring inclined at various angles to the benzene ring, which can affect the compound's binding affinity and selectivity towards TS and DHFR (Subasri et al., 2017).

Antimicrobial and Antitumor Activities

Compounds with the thieno[3,2-d]pyrimidin-2-yl scaffold have been explored for their antimicrobial and antitumor activities. The structural framework allows for the synthesis of diverse derivatives with potential biological activities. For instance, a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity, comparable to that of reference drugs, against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

特性

IUPAC Name |

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S2/c1-2-3-9-23-18(25)17-15(8-10-26-17)22-19(23)27-12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPRVNLZVAVTJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

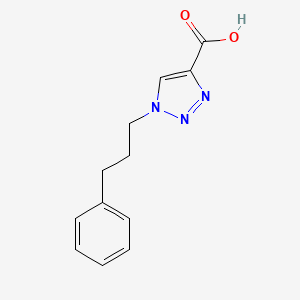

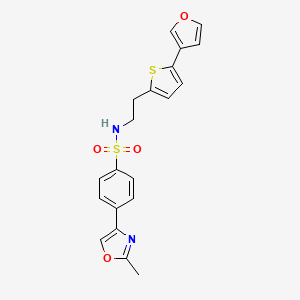

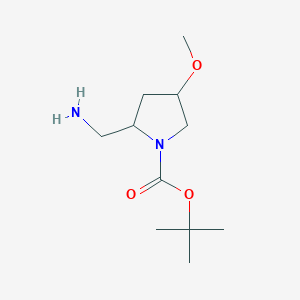

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

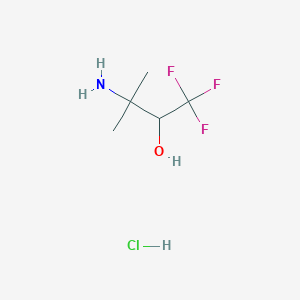

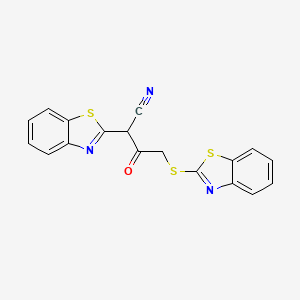

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

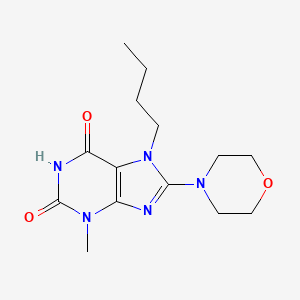

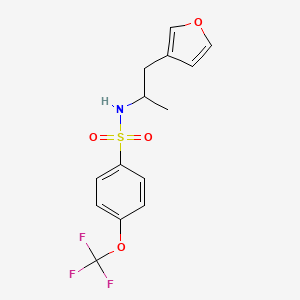

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)